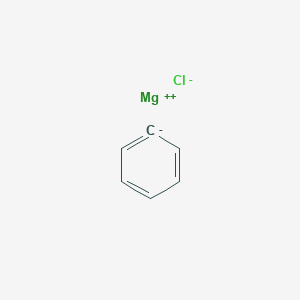

Phenylmagnesium chloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;benzene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.ClH.Mg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCVDCOJSPWGRW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[C-]C=C1.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059215 | |

| Record name | Magnesium, chlorophenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solution in 73% tetrahydrofuran: Dark liquid; [MSDSonline] | |

| Record name | Magnesium, chlorophenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylmagnesium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6652 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Reacts with water, Soluble in tetrahydrofuran, Soluble in ether (ethyl ether, other ethers may be used as solvents) | |

| Record name | Phenylmagnesium chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5336 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

A solution which is about 3 molar has an approximate strength of 48%, and a density (20/4 °C) of about 1.15 | |

| Record name | Phenylmagnesium chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5336 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

100-59-4 | |

| Record name | Phenylmagnesium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, chlorophenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, chlorophenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorophenylmagnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenylmagnesium chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5336 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Phenylmagnesium Chloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of phenylmagnesium chloride, a pivotal Grignard reagent in organic synthesis. It covers its synthesis, physicochemical properties, reactivity, and applications, with a focus on methodologies and data relevant to research and development in the pharmaceutical and chemical industries.

Physicochemical Properties

This compound (C₆H₅ClMg) is an organomagnesium compound that is highly valued for its nucleophilic character, enabling the formation of carbon-carbon bonds.[1][2] It is typically used as a solution in an ether-based solvent, commonly tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O), and appears as a yellowish-brown to dark brown solution.[3][4] The solid form is a white to light yellow, highly reactive substance that is sensitive to air and moisture.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 100-59-4 | [5] |

| Molecular Formula | C₆H₅ClMg | [5] |

| Molecular Weight | 136.86 g/mol | [6] |

| Melting Point | 89-90 °C | [6] |

| Boiling Point | 230 °C @ 8 mmHg | [6] |

| Density | Approximately 0.98 - 1.02 g/mL for solutions | [2][7] |

| Solubility | Soluble in ethers (e.g., THF, diethyl ether, 2-MeTHF).[1][2] Reacts violently with water.[3][4] | |

| Stability | Highly reactive with water, steam, or acids, producing toxic and flammable vapors.[8][9] Air and moisture sensitive.[2] Prolonged exposure to air and sunlight may form unstable peroxides in ether solutions. |

Synthesis of this compound

The synthesis of this compound involves the reaction of chlorobenzene (B131634) with magnesium metal in an anhydrous ether solvent. The reaction is often subject to an induction period due to the passivating layer of magnesium oxide on the surface of the magnesium.[10] Activation of the magnesium is therefore a critical step for successful synthesis.

Activation of Magnesium

Several methods can be employed to activate the magnesium surface and initiate the Grignard reaction:

-

Chemical Activation:

-

Iodine (I₂): A small crystal of iodine is added to the magnesium suspension. The disappearance of the purple color indicates the initiation of the reaction.[10]

-

1,2-Dibromoethane (DBE): A few drops of DBE are added. The observation of ethylene (B1197577) gas bubbles signifies the activation of the magnesium.[10]

-

Diisobutylaluminum hydride (DIBAH): Can be used to activate the magnesium surface, allowing for reaction initiation at lower temperatures.[11][12]

-

-

Mechanical Activation:

Experimental Protocols

Below are representative experimental protocols for the laboratory and industrial scale synthesis of this compound.

2.2.1. Laboratory Scale Synthesis

This protocol is adapted from typical laboratory procedures for Grignard reagent preparation.

Materials:

-

Magnesium turnings

-

Chlorobenzene

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as an activator)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Preparation: All glassware must be thoroughly dried in an oven and assembled while hot under a stream of inert gas to exclude moisture.

-

Magnesium Activation: Place magnesium turnings (1.05-1.1 equivalents) in the flask. Add a small crystal of iodine.

-

Initiation: Add a small portion of a solution of chlorobenzene (1 equivalent) in anhydrous THF via the dropping funnel. Gently warm the mixture until the iodine color disappears and bubbling is observed, indicating the reaction has started.

-

Addition: Once the reaction is initiated, add the remaining chlorobenzene solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the reaction mixture and maintain reflux for an additional 1-2 hours to ensure complete reaction.

-

Storage: The resulting this compound solution should be cooled to room temperature and stored under an inert atmosphere.

2.2.2. Industrial Scale Synthesis Example

The following is a summary of a reported industrial-scale continuous production process.[14]

Reactants and Conditions:

-

Reactants: Magnesium turnings, Chlorobenzene, Toluene/Tetrahydrofuran (1:1 volume ratio) mixture.

-

Initiator: A 25% solution of this compound.

-

Molar Ratios: Magnesium:Chlorobenzene = 1.05:1; Chlorobenzene:Tetrahydrofuran = 1:2.1.[14]

-

Temperature: 95-100 °C.[14]

-

Reaction Time: Continuous process over 24 hours.[14]

Yields:

Reported yields for the synthesis of this compound can vary significantly depending on the reaction conditions and scale.

Table 2: Reported Yields for this compound Synthesis

| Method | Solvent(s) | Temperature (°C) | Yield (%) | Reference |

| High-pressure reactor | Chlorobenzene | 160-170 | ~70 | [14] |

| Chlorobenzene/Ethyl bromide mixture | Not specified | Not specified | 39 | [14] |

| Laboratory Scale | Tetrahydrofuran | 45-50 | 95 | [15] |

| Industrial Continuous Process | Toluene/Tetrahydrofuran | 95-100 | 99.26 | [14] |

| Catalytic (Copper Sulfide) | Chlorobenzene (as solvent) | 130-135 | High | [16] |

| Catalytic (Nitrates/Nitro compounds) | Chlorobenzene (as solvent) | 130-135 | 75-95 | [17] |

Quantitative Analysis

The concentration of this compound solutions is typically determined by titration. A common method involves potentiometric titration with a standard solution of 2-butanol (B46777) in THF.[18] The endpoint is determined from the first derivative of the titration curve.[18] In-line FTIR spectroscopy can also be used to monitor the titration and provide a cross-validation of the results.[18]

Reaction Mechanisms and Equilibria

Grignard Reagent Formation

The formation of a Grignard reagent is believed to proceed through a radical mechanism on the surface of the magnesium metal.

Schlenk Equilibrium

In solution, Grignard reagents exist in a complex equilibrium known as the Schlenk equilibrium.[19] This equilibrium involves the disproportionation of the organomagnesium halide into a dialkylmagnesium species and a magnesium dihalide.[19]

2 C₆H₅MgCl ⇌ (C₆H₅)₂Mg + MgCl₂

The position of this equilibrium is influenced by the solvent, temperature, and concentration.[19] In THF, the equilibrium tends to favor the formation of the dialkylmagnesium and magnesium dihalide species due to the strong solvation of MgCl₂ by THF.[20]

Applications in Synthesis

This compound is a versatile reagent in organic synthesis, primarily used for the formation of new carbon-carbon bonds through nucleophilic addition and substitution reactions.[21]

Reactions with Carbonyl Compounds

This compound readily reacts with aldehydes, ketones, esters, and acid chlorides to form alcohols.

-

With aldehydes: Forms secondary alcohols.

-

With ketones: Forms tertiary alcohols.

-

With esters and acid chlorides: Two equivalents of the Grignard reagent add to form tertiary alcohols, with the first equivalent displacing the leaving group to form a ketone intermediate which then reacts with the second equivalent.[22][23]

Applications in Drug Development

This compound is utilized in the synthesis of various pharmaceutical compounds. For instance, it is a key reagent in the synthesis of (-)-phenserine, a compound investigated for its potential in treating Alzheimer's disease, and stephacidin B, a complex alkaloid with potential antitumor activity.[3] Its role in cross-coupling reactions is also crucial for building the carbon skeleton of many drug candidates.[3]

Safety and Handling

This compound is a highly reactive and hazardous substance that requires careful handling.

-

Reactivity: It reacts violently with water, protic solvents, and atmospheric oxygen and carbon dioxide.[8][9] All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).[10]

-

Flammability: Solutions in ethers like THF are highly flammable.[7] Keep away from heat, sparks, and open flames.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant laboratory coats, safety goggles, and chemical-resistant gloves.[7][24]

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers under an inert atmosphere.[24] Storage below 25°C may cause the formation of crystalline magnesium salts, which can be redissolved by gentle warming.

-

Disposal: Dispose of unused reagent and contaminated materials in accordance with local regulations.[9] Quenching should be done carefully by slow addition to a suitable non-protic solvent followed by a proton source like isopropanol (B130326) and then water.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 100-59-4 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. CAS 100-59-4: this compound | CymitQuimica [cymitquimica.com]

- 6. far-chemical.com [far-chemical.com]

- 7. echemi.com [echemi.com]

- 8. This compound | C6H5ClMg | CID 7513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Page loading... [guidechem.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. US2777886A - Preparation of phenyl magnesium chloride - Google Patents [patents.google.com]

- 17. US2816937A - Preparation of phenyl magnesium chloride - Google Patents [patents.google.com]

- 18. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 20. d-nb.info [d-nb.info]

- 21. chempoint.com [chempoint.com]

- 22. Propose a mechanism for the reaction of acetyl chloride with phen... | Study Prep in Pearson+ [pearson.com]

- 23. The mechanism for the reaction of acetyl chloride with phenylmagnesium br.. [askfilo.com]

- 24. capotchem.com [capotchem.com]

Phenylmagnesium Chloride: A Comprehensive Technical Guide

CAS Number: 100-59-4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of Phenylmagnesium chloride, a crucial Grignard reagent in organic synthesis. It covers its chemical and physical properties, synthesis protocols, key reactions, and essential safety and handling information.

Chemical and Physical Properties

This compound (C₆H₅ClMg) is an organomagnesium compound widely utilized to introduce a phenyl group into various molecules.[1][2] It is most commonly available as a solution, typically in tetrahydrofuran (B95107) (THF), and appears as a yellow-brown to dark brown liquid.[3][4] While it can be isolated as a white to light yellow solid, it is highly reactive and sensitive to air and moisture.[2]

General Properties

| Property | Value | Reference |

| CAS Number | 100-59-4 | [2][5] |

| Molecular Formula | C₆H₅ClMg | [2][5] |

| Molecular Weight | 136.86 g/mol | [5][6] |

| Appearance | Yellow-brown to dark brown solution; White to light yellow solid | [2][3][4] |

| Solubility | Soluble in ether and other non-polar solvents | [2] |

Technical Data

| Parameter | Value | Reference |

| Melting Point | 89-90 °C | [7] |

| Boiling Point | 230 °C @ 8 mmHg | [7] |

| Flash Point | -17 °C (solution in THF) | [3][8] |

| Density | ~1.02 g/mL at 20 °C (2.0 M solution in THF) | [9] |

| Stability | Stable under recommended storage conditions; Reacts violently with water; Air and moisture sensitive | [10][11] |

Synthesis of this compound

The preparation of this compound is a critical process for its use in further chemical reactions. While several methods exist, the most common involve the reaction of chlorobenzene (B131634) with magnesium metal in a suitable ether solvent, such as tetrahydrofuran (THF).[1] Diethyl ether is generally not a suitable solvent as the reaction proceeds too slowly.[1]

Experimental Protocol: Synthesis in Tetrahydrofuran

This protocol details the laboratory-scale synthesis of this compound in THF, achieving a high yield.

Materials:

-

Magnesium turnings (0.924 mol, 22.18 g)

-

Chlorobenzene (0.84 mol, 94.44 g)

-

Anhydrous Tetrahydrofuran (THF) (total 377.76 g)

-

1 L reaction flask equipped with a dropping funnel, condenser, and stirrer

-

Nitrogen atmosphere

Procedure:

-

To the 1 L reaction flask, add 283.32 g of anhydrous THF and 22.18 g (0.924 mol) of magnesium turnings under a nitrogen atmosphere.[12]

-

In the dropping funnel, prepare a solution of 94.44 g (0.84 mol) of chlorobenzene in 94.44 g of anhydrous THF.[12]

-

Add a small amount of the chlorobenzene solution from the dropping funnel to the reaction flask and begin stirring.

-

Once the reaction initiates, the temperature of the system will rise. Maintain the reaction temperature between 45 and 50 °C.[12]

-

Slowly add the remaining chlorobenzene solution from the dropping funnel, ensuring the temperature is maintained within the specified range.

-

After the addition is complete, continue to stir the reaction mixture for 5 hours at 45-50 °C.[12]

-

Cool the reaction flask to 20-25 °C. The resulting this compound solution can be stored under a nitrogen atmosphere for future use.[12]

-

The typical yield for this procedure is approximately 95%.[12]

Industrial Synthesis Considerations

For industrial-scale production, various methods have been developed to improve efficiency and safety. These include:

-

Reacting magnesium with excess chlorobenzene at high temperatures (160-170 °C) in a high-pressure reactor, though this has limited industrial applicability.[1]

-

Continuous processes where reactants are fed into reactors at a controlled rate to manage the exothermic reaction.[1]

-

The use of catalysts, such as inorganic nitrates or organo-nitro compounds, to facilitate the reaction at reflux temperatures of about 130-135 °C.[13]

Diagram: Synthesis of this compound

Caption: Reaction scheme for the synthesis of this compound.

Key Reactions and Applications

This compound is a versatile Grignard reagent primarily used for forming carbon-carbon bonds through its nucleophilic properties.[2]

Nucleophilic Addition to Carbonyls

One of the most common applications is the reaction with carbonyl compounds (aldehydes, ketones, and esters) to produce alcohols. The phenyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon.

General Reaction with a Ketone:

-

Nucleophilic Attack: The phenyl anion from this compound attacks the carbonyl carbon of the ketone.

-

Intermediate Formation: A magnesium alkoxide intermediate is formed.

-

Protonation: Subsequent workup with a weak acid (e.g., aqueous ammonium (B1175870) chloride) protonates the alkoxide to yield a tertiary alcohol.

Diagram: Grignard Reaction with a Ketone

Caption: Workflow of a Grignard reaction with a ketone.

Cross-Coupling Reactions

This compound is employed in various cross-coupling reactions to form carbon-carbon bonds between two different organic fragments, often catalyzed by transition metals like nickel or palladium.[6][9]

Other Applications

-

Synthesis of other organometallic compounds: It serves as a precursor for the preparation of other organometallic reagents.

-

Electrolyte solutions: In combination with aluminum chloride, it can be used as an electrolyte solution in rechargeable magnesium batteries.[6][11]

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols. It is highly flammable and reacts violently with water.[4][11]

Hazard Summary

| Hazard | Description | GHS Pictogram |

| Flammability | Highly flammable liquid and vapor.[4][14] | 🔥 |

| Reactivity | Reacts violently with water, releasing flammable gas.[4][11] | 🔥, corrosive |

| Health Hazards | Causes severe skin burns and eye damage.[4][14] May cause respiratory irritation. Suspected of causing cancer. | corrosive, health hazard |

Handling and Storage

Handling:

-

Handle in a well-ventilated area, preferably in a fume hood.[3][4]

-

Use non-sparking tools and explosion-proof equipment.[4]

-

Ground and bond containers during transfer to prevent static discharge.[3]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and flame-retardant clothing.[4][14]

-

Avoid contact with skin, eyes, and clothing.[3]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[3][4]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[3][4]

-

Store in a water-free area.[3]

-

Light sensitive; test for peroxide formation periodically.

First Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[3][15]

-

Skin Contact: Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[15]

-

Ingestion: Do not induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[15]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[15]

Fire Fighting and Spill Management

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. NEVER USE WATER. [4]

-

Spill Cleanup: Clean up spills immediately, observing precautions in the Protective Equipment section. Remove all sources of ignition. Use a spark-proof tool. Provide ventilation.[3]

This technical guide provides a foundation for the safe and effective use of this compound in a research and development setting. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed safety information.

References

- 1. Page loading... [guidechem.com]

- 2. CAS 100-59-4: this compound | CymitQuimica [cymitquimica.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound 2.0M tetrahydrofuran 100-59-4 [sigmaaldrich.com]

- 7. far-chemical.com [far-chemical.com]

- 8. chempoint.com [chempoint.com]

- 9. This compound 2.0M tetrahydrofuran 100-59-4 [sigmaaldrich.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. This compound | 100-59-4 [chemicalbook.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. US2816937A - Preparation of phenyl magnesium chloride - Google Patents [patents.google.com]

- 14. echemi.com [echemi.com]

- 15. capotchem.com [capotchem.com]

Phenylmagnesium Chloride: A Comprehensive Technical Guide to its Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylmagnesium chloride (PhMgCl), a Grignard reagent of fundamental importance in organic synthesis, exhibits a complex structural and bonding profile that dictates its reactivity. This technical guide provides an in-depth analysis of the molecular architecture and chemical bonding of this compound, drawing upon crystallographic, spectroscopic, and computational data. It will detail the nature of the carbon-magnesium and magnesium-halogen bonds, the influence of coordinating solvents, and the dynamic Schlenk equilibrium that governs its state in solution. This document also provides detailed experimental protocols for the synthesis and characterization of this vital reagent, including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, to aid researchers in its effective application and study.

Introduction

This compound is a cornerstone organometallic compound, widely employed as a powerful nucleophile and a strong base in the formation of carbon-carbon and carbon-heteroatom bonds. Its utility in the synthesis of a vast array of organic molecules, including pharmaceuticals and complex natural products, stems from the highly polarized carbon-magnesium bond. Understanding the precise structure and bonding of this reagent is paramount for controlling its reactivity and optimizing synthetic methodologies. In solution, this compound does not exist as a simple monomeric species but is involved in a dynamic equilibrium, known as the Schlenk equilibrium, which further complicates its structural landscape. This guide aims to provide a comprehensive overview of the current understanding of the structure and bonding in this compound, supported by quantitative data and detailed experimental procedures.

Molecular Structure and Bonding

The bonding in this compound is characterized by a combination of covalent and ionic interactions. The phenyl group is bound to the magnesium atom through a polar covalent C-Mg bond, where the carbon atom carries a partial negative charge, rendering it nucleophilic. The magnesium-chlorine bond is predominantly ionic in character.

Quantitative Structural Data

The following table summarizes key bond lengths for phenylmagnesium halides, drawing from both experimental crystallographic data of the bromide analogue and computational studies of the chloride.

| Parameter | Phenylmagnesium Bromide (Et₂O)₂[1][2] | This compound (Computational) |

| Crystal System | Orthorhombic | N/A |

| Space Group | P2₁2₁2₁ | N/A |

| Mg-C Bond Length (Å) | ~2.20 | 2.14 |

| Mg-Halogen Bond Length (Å) | ~2.44 (Mg-Br) | 2.38 (Mg-Cl) |

| Coordination Geometry | Tetrahedral | Tetrahedral (in solvated form) |

The Schlenk Equilibrium in Solution

In ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O), this compound exists as a complex mixture of species governed by the Schlenk equilibrium. This equilibrium involves the disproportionation of the Grignard reagent into a dialkylmagnesium species (diphenylmagnesium) and a magnesium dihalide (magnesium chloride), both of which are also solvated.

The position of this equilibrium is influenced by several factors, including the solvent, concentration, temperature, and the nature of the organic and halide components. The various species present in solution can exhibit different reactivities, making an understanding of this equilibrium crucial for predictable and reproducible synthetic outcomes.

Experimental Protocols

Synthesis of this compound

Materials:

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (for initiation)

-

Nitrogen or Argon gas supply

-

Schlenk line or equivalent inert atmosphere setup

-

Round-bottom flask, reflux condenser, and addition funnel (all oven-dried)

Procedure:

-

Set up the reaction apparatus under a positive pressure of inert gas.

-

Place the magnesium turnings in the round-bottom flask.

-

Add a small crystal of iodine to the flask.

-

In the addition funnel, prepare a solution of chlorobenzene in anhydrous THF.

-

Add a small portion of the chlorobenzene solution to the magnesium turnings and gently heat to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicate initiation.

-

Once the reaction has started, add the remaining chlorobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

-

The resulting grey to brownish solution of this compound is ready for use. The concentration can be determined by titration.

Characterization

Single crystal X-ray diffraction is the definitive method for determining the solid-state structure of this compound adducts. Due to the extreme air and moisture sensitivity of Grignard reagents, specialized handling techniques are required.

Methodology:

-

Crystal Growth: Crystals suitable for X-ray diffraction are typically grown by slow cooling of a concentrated solution or by vapor diffusion of a non-coordinating solvent (e.g., pentane) into a solution of the Grignard reagent in a coordinating solvent (e.g., THF or Et₂O) in a sealed container under an inert atmosphere.

-

Crystal Mounting: Inside a glovebox or under a stream of cold nitrogen, a suitable crystal is selected and mounted on a cryoloop. The crystal is coated with a cryoprotectant (e.g., paratone-N oil) to prevent decomposition upon exposure to the atmosphere during transfer to the diffractometer.

-

Data Collection: The mounted crystal is rapidly transferred to the diffractometer, which is equipped with a cryostream to maintain the crystal at a low temperature (typically 100-150 K) throughout the data collection process. This minimizes thermal motion and potential crystal degradation.

-

Structure Solution and Refinement: The diffraction data are processed, and the crystal structure is solved and refined using standard crystallographic software packages.

NMR spectroscopy is a powerful tool for characterizing the species present in a Grignard solution.

Methodology:

-

Sample Preparation: All sample manipulations must be performed under an inert atmosphere. An aliquot of the this compound solution is transferred via a gas-tight syringe to an NMR tube that has been oven-dried and purged with inert gas. Anhydrous deuterated THF (THF-d₈) is used as the solvent.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer. For quantitative analysis, a known amount of an internal standard that does not react with the Grignard reagent can be added.

-

Spectral Interpretation:

-

¹H NMR: The aromatic protons of the phenyl group will appear as a complex multiplet in the aromatic region of the spectrum. The chemical shifts will be influenced by the solvent and the specific magnesium species present in the Schlenk equilibrium.

-

¹³C NMR: The carbon atoms of the phenyl ring will show distinct resonances. The ipso-carbon (the carbon attached to magnesium) is of particular interest as its chemical shift is highly sensitive to the electronic environment and can provide information about the C-Mg bond.

-

Conclusion

The structure and bonding of this compound are multifaceted, involving a polar covalent C-Mg bond, an ionic Mg-Cl bond, and crucial coordination with solvent molecules. In solution, its existence is further defined by the dynamic Schlenk equilibrium. A thorough understanding of these structural and dynamic properties, aided by the experimental techniques outlined in this guide, is essential for the rational design and execution of synthetic transformations employing this indispensable Grignard reagent. Future research focusing on the isolation and crystallographic characterization of various solvates of this compound will continue to refine our understanding of this fundamental organometallic compound.

References

An In-depth Technical Guide to the Phenylmagnesium Chloride Schlenk Equilibrium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Schlenk equilibrium as it pertains to phenylmagnesium chloride, a critical Grignard reagent in organic synthesis. Understanding and controlling this equilibrium is paramount for reaction optimization, reproducibility, and the development of robust synthetic methodologies. This document details the core principles of the equilibrium, quantitative data, and explicit experimental protocols for its characterization.

The Core Concept: The Schlenk Equilibrium

The Schlenk equilibrium, first described by Wilhelm Schlenk, is a fundamental chemical equilibrium that governs the composition of Grignard reagent solutions.[1] For this compound (PhMgCl), this equilibrium involves the disproportionation of the primary Grignard reagent into diphenylmagnesium (B1604861) (Ph₂Mg) and magnesium chloride (MgCl₂).[2][3]

The equilibrium can be represented as follows:

2 PhMgCl ⇌ Ph₂Mg + MgCl₂

The position of this equilibrium is dynamic and highly sensitive to several factors, including the solvent, temperature, and the concentration of the Grignard reagent.[1][3] In solution, these species exist as a complex mixture, often involving solvent coordination and the formation of dimers and higher oligomers.[3][4]

Quantitative Analysis of the Schlenk Equilibrium

The composition of a this compound solution is a critical parameter influencing its reactivity. The equilibrium constant (K) for the Schlenk equilibrium is defined as:

K = [Ph₂Mg][MgCl₂] / [PhMgCl]²

The extent of disproportionation is significantly influenced by the coordinating ability of the solvent. Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O) are commonly used for Grignard reactions, with THF generally favoring the formation of the diorganomagnesium species (shifting the equilibrium to the right) due to its strong solvation of the magnesium halide.[2]

Data Presentation: Composition of this compound in THF

The following table summarizes the equilibrium composition of this compound solutions in tetrahydrofuran (THF) at various concentrations. These data are crucial for understanding the concentration of the active nucleophilic species in solution.

| Total Grignard Concentration (mol/L) | [PhMgCl] (mol/L) | [Ph₂Mg] (mol/L) | [MgCl₂] (mol/L) |

| 0.2 | 0.058 | 0.084 | 0.073 |

| 0.4 | 0.115 | 0.171 | 0.144 |

| 0.5 | 0.142 | 0.215 | 0.185 |

| 0.7 | 0.200 | 0.304 | 0.250 |

| 0.8 | 0.225 | 0.350 | 0.285 |

Data sourced from kinetic studies of Grignard reactions with chlorosilanes in THF.[5]

Experimental Protocols for Characterization

Accurate determination of the species present in a this compound solution is essential for quantitative studies. This typically involves a combination of titration to determine the total Grignard concentration and spectroscopic methods to elucidate the equilibrium composition.

Determination of Total Grignard Concentration by Titration

Method 1: Titration with Iodine

This method, based on the reaction of the Grignard reagent with iodine, is a reliable way to determine the total concentration of active organomagnesium species.[6]

Protocol:

-

Preparation of Titrant: Prepare a saturated solution of lithium chloride (LiCl) in anhydrous THF (approximately 0.5 M).[6] Accurately weigh approximately 254 mg of iodine (I₂) into a dry, argon-flushed flask and dissolve it in 3-5 mL of the LiCl/THF solution.[6]

-

Titration Setup: Cool the iodine solution to 0 °C in an ice bath under an inert atmosphere (argon or nitrogen).

-

Titration: Slowly add the this compound solution dropwise from a syringe to the stirred iodine solution.

-

Endpoint: The endpoint is the disappearance of the brown iodine color, resulting in a colorless and transparent solution.[6] The volume of Grignard reagent added corresponds to the amount required to react with the known amount of iodine.

Method 2: Titration with Diphenylacetic Acid

This acid-base titration provides an alternative method for determining the Grignard concentration.[7]

Protocol:

-

Preparation of Indicator Solution: Accurately weigh a known quantity of diphenylacetic acid into a dry, argon-flushed flask and dissolve it in anhydrous THF.

-

Titration: Titrate this solution with the freshly prepared this compound solution.

-

Endpoint: The endpoint is indicated by the appearance of a persistent yellow color.[7]

Determination of Equilibrium Composition by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for characterizing the species in the Schlenk equilibrium. Quantitative NMR (qNMR) can be used to determine the relative concentrations of PhMgCl, Ph₂Mg, and MgCl₂.

Protocol:

-

Sample Preparation (under inert atmosphere):

-

Use a Schlenk line and a J. Young's NMR tube to maintain an inert atmosphere.

-

Cycle the NMR tube with a minimum of three vacuum/inert gas cycles.

-

Under a positive pressure of inert gas, transfer an aliquot of the Grignard solution (approximately 0.5-0.6 mL) into the NMR tube via cannula or a gas-tight syringe.

-

Add a known amount of a suitable internal standard (e.g., ferrocene) that does not react with the Grignard reagent and has resonances that do not overlap with the species of interest.

-

Add deuterated THF (THF-d₈) to the NMR tube.

-

Seal the J. Young's tube under a positive pressure of inert gas.

-

-

NMR Data Acquisition:

-

Acquire quantitative ¹H and/or ¹³C NMR spectra. For quantitative analysis, ensure a sufficient relaxation delay between scans (typically 5 times the longest T₁ of the nuclei of interest) to allow for full relaxation of the nuclei.

-

Inverse-gated decoupling should be used for ¹³C qNMR to suppress the Nuclear Overhauser Effect (NOE).[8]

-

-

Data Analysis:

-

Integrate the signals corresponding to the phenyl protons of PhMgCl and Ph₂Mg, as well as the signal of the internal standard.

-

The relative concentrations of PhMgCl and Ph₂Mg can be determined from the ratios of their integral values, normalized to the number of protons and the concentration of the internal standard.

-

The concentration of MgCl₂ can be inferred based on the initial total Grignard concentration (determined by titration) and the NMR-determined concentrations of PhMgCl and Ph₂Mg.

-

Visualizations

Schlenk Equilibrium of this compound

Caption: The Schlenk equilibrium for this compound.

Experimental Workflow for Schlenk Equilibrium Analysis

Caption: Workflow for the determination of the Schlenk equilibrium constant.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. d-nb.info [d-nb.info]

- 3. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

Phenylmagnesium Chloride: A Deep Dive into its Solubility in THF vs. Diethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical aspect of solvent selection for a cornerstone of organic synthesis: the Grignard reagent phenylmagnesium chloride. The choice between tetrahydrofuran (B95107) (THF) and diethyl ether (ether) significantly impacts the reagent's solubility, stability, and reactivity. This document provides a comprehensive analysis of this compound's behavior in these two common ethereal solvents, supported by available data, experimental considerations, and visual representations of the underlying chemical principles.

Executive Summary

This compound, a vital organometallic compound, exhibits markedly different solubility characteristics in tetrahydrofuran (THF) versus diethyl ether. Generally, THF is the superior solvent for preparing and utilizing this compound solutions, primarily due to its enhanced solvating power for the magnesium center. This leads to the formation of more stable and soluble complexes. While precise, temperature-dependent solubility data is scarce in publicly available literature, commercial availability and academic studies provide strong indicators of the solubility limits and the complex solution-state chemistry, governed by the Schlenk equilibrium. This guide will dissect these factors to provide a clear understanding for laboratory applications.

Comparative Solubility of this compound

Table 1: Commercially Available this compound Solutions

| Solvent | Typical Commercial Concentration (Molarity) | Observations |

| Tetrahydrofuran (THF) | 1.0 M, 2.0 M[1][2] | Higher concentrations are common. Storage at temperatures below 25°C may lead to the formation of crystalline magnesium salts, which can be redissolved by warming.[2] |

| Diethyl Ether (DEE) | 2.0 M[1] | Commercially available, but less common than THF solutions for this specific Grignard reagent. |

Qualitative Comparison:

Several sources indicate that THF is a better solvent for Grignard reagents than diethyl ether.[3] This is attributed to the following factors:

-

Enhanced Solvation: The oxygen atom in the cyclic structure of THF is sterically more accessible for coordination with the magnesium center of the Grignard reagent compared to the more hindered oxygen in diethyl ether.[3] This stronger coordination leads to more stable and soluble complexes.

-

Higher Boiling Point: THF's higher boiling point (66°C vs. 34.6°C for diethyl ether) allows for reactions to be conducted at higher temperatures, which can increase the rate of formation and the solubility of the Grignard reagent.[3]

The Schlenk Equilibrium: A Key to Understanding Solubility

The solubility of this compound is not a simple dissolution of a single species. In ethereal solvents, Grignard reagents exist in a dynamic equilibrium known as the Schlenk equilibrium .[4] This equilibrium involves the disproportionation of the Grignard reagent (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium halide (MgX₂).

2 PhMgCl ⇌ Ph₂Mg + MgCl₂

The position of this equilibrium is highly dependent on the solvent. In THF, the equilibrium is more shifted towards the formation of the diorganomagnesium and magnesium dihalide species compared to in diethyl ether. This is because THF is a stronger Lewis base and more effectively solvates the magnesium cation of the magnesium chloride, driving the equilibrium to the right.

A study by Tuulmets et al. provides insight into the composition of this compound solutions in THF at various concentrations, illustrating the relative amounts of the different species in the Schlenk equilibrium.

Table 2: Composition of this compound Solutions in THF at Room Temperature

| Total Grignard Concentration (mol/L) | [Ph₂Mg] (mol/L) | [PhMgCl] (mol/L) | [MgCl₂] (mol/L) |

| 0.2 | 0.084 | 0.058 | 0.073 |

| 0.4 | 0.171 | 0.115 | 0.144 |

| 0.5 | 0.215 | 0.142 | 0.185 |

| 0.7 | 0.304 | 0.200 | 0.250 |

| 0.8 | 0.350 | 0.225 | 0.285 |

Data adapted from a kinetic study of the Grignard reaction with chlorosilanes in THF.[5]

This data demonstrates that in THF, a significant portion of the "this compound" solution actually consists of diphenylmagnesium (B1604861) and magnesium chloride. The solubility of the overall system is therefore dependent on the solubility of all these solvated species.

Experimental Protocol for Determining Solubility of this compound

Determining the precise solubility of an air- and moisture-sensitive compound like this compound requires specialized techniques to exclude atmospheric water and oxygen. The following is a generalized experimental protocol that can be adapted for this purpose.

Objective: To determine the saturation solubility of this compound in a given solvent (THF or diethyl ether) at a specific temperature.

Materials:

-

This compound (solid or a concentrated solution of known concentration)

-

Anhydrous solvent (THF or diethyl ether, freshly distilled from a suitable drying agent)

-

Schlenk flask or a similar reaction vessel with a sidearm and a gas inlet/outlet

-

Magnetic stirrer and stir bar

-

Constant temperature bath

-

Syringes and needles (oven-dried)

-

Septa

-

Inert gas (argon or nitrogen) supply

-

Filtration apparatus suitable for air-sensitive techniques (e.g., a filter cannula or a Schlenk filter)

-

Apparatus for titration of the Grignard reagent (e.g., with a standard solution of a titrant like I₂ or a non-aqueous acid-base titration setup).[6]

Methodology:

-

Preparation of the Apparatus: All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and assembled while hot under a stream of inert gas. The apparatus should then be flame-dried under vacuum and backfilled with inert gas several times to ensure an inert atmosphere.[7]

-

Solvent Addition: A known volume of the anhydrous solvent is transferred to the Schlenk flask via a cannula or a dry syringe under a positive pressure of inert gas.

-

Equilibration at Temperature: The flask is placed in a constant temperature bath and allowed to thermally equilibrate with stirring.

-

Addition of Solute: this compound is added portion-wise to the stirred solvent at a constant temperature. If starting from a solid, it should be transferred under an inert atmosphere (e.g., in a glove box). If starting from a concentrated solution, it can be added via a syringe.

-

Attainment of Equilibrium: The mixture is stirred at a constant temperature for a sufficient period to ensure that equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid indicates that a saturated solution has been formed.

-

Sampling of the Supernatant: Once equilibrium is reached, stirring is stopped, and the solid is allowed to settle. A sample of the clear supernatant liquid is carefully withdrawn using a filter cannula or a syringe fitted with a filter to avoid transferring any solid particles.

-

Determination of Concentration: The concentration of the this compound in the sampled solution is then determined by a suitable analytical method, such as titration.[6] A common method involves quenching a known volume of the Grignard solution with an excess of iodine, followed by back-titration of the unreacted iodine with a standard sodium thiosulfate (B1220275) solution.

-

Data Analysis: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mol/L or g/100mL) at the specific temperature of the experiment. The experiment should be repeated at different temperatures to generate a solubility curve.

Visualizing the Chemistry of this compound in Solution

The following diagrams, generated using the DOT language, illustrate the key chemical concepts discussed in this guide.

Caption: The Schlenk Equilibrium for this compound in THF vs. Diethyl Ether.

Caption: Experimental Workflow for Determining the Solubility of this compound.

Conclusion

For researchers and professionals in drug development and organic synthesis, understanding the solubility of this compound in THF and diethyl ether is paramount for successful and reproducible experimental outcomes. The evidence strongly supports the superiority of THF as a solvent, offering higher solubility and greater stability to the Grignard reagent through more effective solvation and its influence on the Schlenk equilibrium. While precise quantitative solubility data remains an area for further investigation, the information compiled in this guide provides a robust framework for making informed decisions in the laboratory. The provided experimental protocol offers a template for researchers wishing to quantify the solubility of this and other air-sensitive reagents with high precision.

References

- 1. CAS 100-59-4: this compound | CymitQuimica [cymitquimica.com]

- 2. 苯基氯化镁 溶液 2.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 3. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. molan.wdfiles.com [molan.wdfiles.com]

Phenylmagnesium Chloride: A Comprehensive Technical Guide to its Reactivity with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmagnesium chloride (PhMgCl), a prominent member of the Grignard reagent family, serves as a powerful nucleophilic agent in organic synthesis. Its ability to form carbon-carbon bonds with a wide array of electrophiles makes it an indispensable tool in the construction of complex molecular architectures, particularly within the pharmaceutical and fine chemical industries. This technical guide provides an in-depth exploration of the reactivity of this compound with various electrophilic partners, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. While phenylmagnesium bromide is also a common phenyl Grignard reagent, this compound is often preferred due to the lower cost and higher availability of its precursor, chlorobenzene (B131634).[1]

General Reactivity and Mechanistic Overview

The reactivity of this compound stems from the highly polarized carbon-magnesium bond, which imparts a significant carbanionic character to the phenyl group. This potent nucleophilicity allows it to readily attack electron-deficient centers in a variety of electrophiles. The general mechanism for its reaction with many carbonyl-containing compounds involves a nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate. Subsequent workup, typically with aqueous acid, protonates the resulting alkoxide to yield the final alcohol product.[2]

Preparation of this compound

The synthesis of this compound is typically achieved by reacting chlorobenzene with magnesium metal in an ethereal solvent, such as tetrahydrofuran (B95107) (THF).[1] The use of THF is crucial as the reaction of chlorobenzene with magnesium in diethyl ether proceeds very slowly.[1] Industrial-scale preparations often utilize mixtures of toluene (B28343) and THF.[1] The reaction can be initiated by the addition of a small amount of iodine or ethyl bromide. Under optimized conditions, high yields of this compound can be obtained.[1] For instance, a process involving the slow addition of chlorobenzene to magnesium turnings in a toluene/THF mixture at elevated temperatures can achieve a yield of 99.26%.[1]

Reactivity with Carbonyl Compounds

This compound exhibits broad reactivity towards a range of carbonyl-containing electrophiles, including aldehydes, ketones, esters, and acid chlorides.

Aldehydes and Ketones

The reaction of this compound with aldehydes and ketones provides a direct route to secondary and tertiary alcohols, respectively. The phenyl group adds to the electrophilic carbonyl carbon, and subsequent acidic workup yields the corresponding alcohol.[2]

Table 1: Reaction of Phenylmagnesium Halides with Aldehydes and Ketones

| Electrophile | Grignard Reagent | Product | Yield (%) | Reference |

| Benzaldehyde (B42025) | Phenylmagnesium bromide | Diphenylmethanol (B121723) | Not specified | [3] |

| 2-Methylbenzaldehyde | Phenylmagnesium bromide | (2-Methylphenyl)(phenyl)methanol | Not specified | [4] |

| Acetophenone | Phenylmagnesium bromide | 1,1-Diphenylethanol | Not specified |

Esters and Acid Chlorides

With esters and acid chlorides, the reaction with this compound proceeds further. The initial nucleophilic addition is followed by the elimination of the leaving group (alkoxide or chloride), forming an intermediate ketone (benzophenone in the case of a benzoyl derivative). This ketone then rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol upon workup.[5][6] It is important to note that the intermediate ketone is highly reactive and generally cannot be isolated when an excess of the Grignard reagent is used.[6][7]

Table 2: Reaction of Phenylmagnesium Halides with Esters and Acid Chlorides

| Electrophile | Grignard Reagent | Product | Yield (%) | Reference |

| Ethyl Benzoate (B1203000) | Phenylmagnesium bromide (excess) | Triphenylmethanol | Not specified | [5] |

| Benzoyl Chloride | Phenylmagnesium bromide | Benzophenone | 85 | [8] |

| 2-Fluorobenzoyl chloride | Phenylmagnesium bromide | 2-Fluorobenzophenone | 81 | [8] |

| 3-Fluorobenzoyl chloride | Phenylmagnesium bromide | 3-Fluorobenzophenone | 65 | [8] |

| 4-Fluorobenzoyl chloride | Phenylmagnesium bromide | 4-Fluorobenzophenone | 76 | [8] |

| Acetyl Chloride | Phenylmagnesium bromide | Acetophenone | 72 | [9] |

Reactivity with Other Electrophiles

Carbon Dioxide

The reaction of this compound with carbon dioxide (often in the form of dry ice) is a classic method for the synthesis of benzoic acid.[10] The phenyl carbanion attacks the electrophilic carbon of CO2 to form a magnesium carboxylate salt. Subsequent acidification liberates the carboxylic acid. This reaction is generally high-yielding.[10]

Table 3: Reaction of Phenylmagnesium Halides with Carbon Dioxide

| Electrophile | Grignard Reagent | Product | Yield (%) | Reference |

| Carbon Dioxide (dry ice) | Phenylmagnesium bromide | Benzoic Acid | High | [10] |

Nitriles

This compound reacts with nitriles to produce ketones after acidic hydrolysis. The phenyl group adds to the carbon of the nitrile, forming an intermediate imine salt. Hydrolysis of this intermediate yields the corresponding ketone.[11][12] This method is advantageous as the ketone product is formed during the workup, preventing a second addition of the Grignard reagent.[13]

Table 4: Reaction of Phenylmagnesium Halides with Nitriles

| Electrophile | Grignard Reagent | Product | Yield (%) | Reference |

| Benzonitrile (B105546) | Isopropylmagnesium halide | Isobutyrophenone (B147066) | Not specified | [13] |

| Acetonitrile | Phenylmagnesium bromide | Acetophenone | Not specified | [14] |

Epoxides

The reaction of this compound with epoxides proceeds via an SN2-type ring-opening. The nucleophilic phenyl group attacks one of the carbon atoms of the epoxide ring, leading to the formation of a β-phenethyl alcohol after acidic workup. The regioselectivity of the attack is governed by steric factors, with the nucleophile preferentially attacking the less sterically hindered carbon atom.

Table 5: Reaction of Phenylmagnesium Halides with Epoxides

| Electrophile | Grignard Reagent | Product | Yield (%) | Reference |

| Ethylene Oxide | Phenylmagnesium bromide | 2-Phenylethanol | Not specified |

Experimental Protocols

General Considerations for Grignard Reactions

All Grignard reactions must be performed under strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water.[15] All glassware should be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous ethereal solvents such as diethyl ether or THF are essential.[15]

Reaction of Phenylmagnesium Bromide with Benzaldehyde

This protocol describes the synthesis of diphenylmethanol.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Benzaldehyde

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, often with gentle warming, and then maintained at a gentle reflux until the magnesium is consumed.

-

Reaction with Benzaldehyde: The Grignard reagent solution is cooled in an ice bath. A solution of benzaldehyde in anhydrous diethyl ether is added dropwise with stirring.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude diphenylmethanol can be purified by recrystallization or column chromatography.

Reaction of Phenylmagnesium Bromide with Ethyl Benzoate

This protocol details the synthesis of triphenylmethanol.

Materials:

-

Phenylmagnesium bromide solution (prepared as above or commercially available)

-

Ethyl benzoate

-

Anhydrous diethyl ether or THF

-

10% Sulfuric acid

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction: In a flame-dried round-bottom flask, a solution of ethyl benzoate in anhydrous THF is prepared. The flask is cooled in an ice bath, and the phenylmagnesium bromide solution (at least two equivalents) is added slowly dropwise. After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and then gently refluxed for 25 minutes.[16]

-

Workup: The cooled reaction mixture is poured into a flask containing ice and 10% sulfuric acid.[16] The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate.[16]

-

Purification: The combined organic layers are washed with 10% sulfuric acid and then with a saturated sodium chloride solution.[16] The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude triphenylmethanol, which can be further purified by recrystallization.[16]

Reaction of this compound with Carbon Dioxide

This protocol outlines the synthesis of benzoic acid.

Materials:

-

This compound solution

-

Dry ice (solid carbon dioxide)

-

Anhydrous diethyl ether

-

6M Hydrochloric acid

-

Methyl-tert-butyl ether (MTBE)

-

5% Sodium hydroxide (B78521) solution

Procedure:

-

Reaction: A beaker is filled with crushed dry ice. The prepared this compound solution is poured slowly over the dry ice with stirring.[17][18] The excess dry ice is allowed to sublime.[17]

-

Workup: The reaction mixture is hydrolyzed by the slow addition of 6M HCl.[17] MTBE is added to dissolve the organic product. The mixture is transferred to a separatory funnel, and the layers are separated.

-

Extraction and Purification: The organic layer is extracted with a 5% NaOH solution to convert benzoic acid to its water-soluble sodium salt.[17] The aqueous layer is then acidified with 6M HCl to precipitate the benzoic acid.[17] The solid benzoic acid is collected by vacuum filtration, washed with cold water, and dried.[17]

Conclusion

This compound is a highly versatile and reactive nucleophile that plays a crucial role in modern organic synthesis. Its reactions with a wide range of electrophiles, particularly carbonyl compounds, carbon dioxide, nitriles, and epoxides, provide efficient pathways to a diverse array of valuable organic molecules. A thorough understanding of its reactivity, coupled with careful experimental technique, enables chemists to leverage this powerful reagent for the construction of complex targets in research and industrial applications.

References

- 1. Page loading... [guidechem.com]

- 2. homework.study.com [homework.study.com]

- 3. Synthesis Of Grignard Reagent And Benzaldehyde - 1620 Words | Bartleby [bartleby.com]

- 4. benchchem.com [benchchem.com]

- 5. prepp.in [prepp.in]

- 6. quora.com [quora.com]

- 7. Benzophenone can be obtained by A Benzoyl chloride class 12 chemistry CBSE [vedantu.com]

- 8. Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07447J [pubs.rsc.org]

- 9. rsc.org [rsc.org]

- 10. quora.com [quora.com]

- 11. shaalaa.com [shaalaa.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Sciencemadness Discussion Board - Preparation of isobutyrophenone by the addition of isopropyl Grignard reagent to benzonitrile (Photo-assay) - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. app.studyraid.com [app.studyraid.com]

- 15. benchchem.com [benchchem.com]

- 16. www1.udel.edu [www1.udel.edu]

- 17. mason.gmu.edu [mason.gmu.edu]

- 18. storage-cdn.labflow.com [storage-cdn.labflow.com]

The Advent of Phenylmagnesium Chloride: A Technical Guide to its Discovery and Synthesis as a Grignard Reagent

Abstract

This technical guide provides a comprehensive overview of the discovery and development of Phenylmagnesium chloride as a cornerstone Grignard reagent. While Victor Grignard's seminal work in 1900 primarily focused on the more reactive organobromide and organoiodide compounds, the synthesis of Grignard reagents from aryl chlorides, particularly chlorobenzene (B131634), presented a significant challenge that was overcome through subsequent research. This document details the historical context, the initial hurdles in synthesis, and the eventual breakthrough methodologies that established this compound as an indispensable tool in organic synthesis. Detailed experimental protocols, comparative quantitative data, and mechanistic pathways are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this fundamental organometallic reagent.

Introduction: The Grignard Reaction and the Challenge of Aryl Chlorides

In 1900, Victor Grignard, under the mentorship of Philippe Barbier, reported a groundbreaking method for the formation of carbon-carbon bonds using organomagnesium halides.[1][2] This discovery, which earned Grignard the Nobel Prize in Chemistry in 1912, involved a two-step process: the formation of an organomagnesium reagent (a "Grignard reagent") and its subsequent reaction with a carbonyl compound.[2] Grignard's initial publications and his doctoral thesis of 1901 extensively described the synthesis and reactions of organomagnesium compounds derived from alkyl and aryl bromides and iodides.[3]

However, the use of the more economical and readily available aryl chlorides, such as chlorobenzene, proved to be significantly more challenging. The inherent strength of the carbon-chlorine bond in aryl chlorides results in a much lower reactivity towards magnesium metal compared to their bromide and iodide counterparts. Early attempts to synthesize this compound using the standard diethyl ether solvent system were largely unsuccessful, yielding minimal product. This initial limitation hindered the widespread application of aryl chlorides in Grignard reactions for several years.

The Breakthrough: Early Successful Synthesis of this compound

It was not until three decades after Grignard's initial discovery that a reliable and reproducible method for the preparation of this compound was thoroughly documented. The work of Henry Gilman and N. B. St. John, published in 1930 in the Recueil des Travaux Chimiques des Pays-Bas, marked a significant milestone in Grignard chemistry. Their research provided a systematic investigation into the conditions necessary to effect the reaction between chlorobenzene and magnesium, paving the way for the routine use of this important reagent.

The key to their success lay in the use of a higher boiling point solvent, which allowed for the higher reaction temperatures needed to initiate and sustain the reaction with the less reactive chlorobenzene.

Key Experimental Protocol: The Gilman and St. John Method (1930)

The following protocol is a detailed representation of the early successful synthesis of this compound, based on the principles outlined in the work of Gilman and St. John.

Objective: To synthesize this compound from chlorobenzene and magnesium in a suitable solvent.

Materials:

-

Magnesium turnings

-

Chlorobenzene (anhydrous)

-

Anhydrous diethyl ether (as co-solvent/initiator)

-

A higher-boiling anhydrous ether solvent (e.g., dibutyl ether)

-

Iodine crystal (as initiator)

-

Apparatus for reaction under anhydrous conditions (e.g., flame-dried glassware, reflux condenser with drying tube)

Procedure:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser (fitted with a calcium chloride drying tube), a mechanical stirrer, and a dropping funnel. All glassware must be rigorously dried in an oven or by flame drying under a stream of inert gas.

-

Magnesium Activation: The magnesium turnings are placed in the reaction flask. A small crystal of iodine is added. The flask is gently warmed to sublime the iodine, which helps to activate the surface of the magnesium.

-

Initiation: A small amount of a solution of chlorobenzene in anhydrous diethyl ether is added from the dropping funnel. The reaction is initiated, often evidenced by a change in color and gentle refluxing of the ether. The diethyl ether, with its lower boiling point, facilitates the initial reaction.

-

Main Reaction: Once the reaction has been initiated, a solution of chlorobenzene in the higher-boiling ether solvent is added dropwise from the dropping funnel at a rate that maintains a steady reflux. The higher temperature afforded by the higher-boiling solvent is crucial for the reaction with chlorobenzene to proceed to completion.

-

Completion and Analysis: After the addition of the chlorobenzene solution is complete, the reaction mixture is refluxed for an additional period to ensure maximum conversion. The concentration of the resulting this compound solution can be determined by titration.

Quantitative Data from Early Syntheses

The following table summarizes typical quantitative data from early successful preparations of this compound, contrasted with the more facile synthesis of Phenylmagnesium bromide.

| Parameter | This compound (Early Methods) | Phenylmagnesium Bromide (Early Methods) |

| Aryl Halide | Chlorobenzene | Bromobenzene |

| Solvent | Higher-boiling ethers (e.g., dibutyl ether) | Diethyl ether |

| Reaction Temperature | > 100 °C (reflux) | ~35 °C (reflux) |

| Initiation | Often requires iodine, heating | Spontaneous or with gentle warming |

| Reaction Time | Several hours | 1-2 hours |

| Typical Yield | 60-80% | > 90% |

Modern Methodologies for this compound Synthesis

Since the pioneering work of Gilman and St. John, methods for the synthesis of this compound have been further refined, particularly with the advent of new solvents and a deeper understanding of the reaction mechanism. The use of tetrahydrofuran (B95107) (THF) as a solvent has become commonplace, as it offers a good balance of a sufficiently high boiling point and excellent solvating properties for the Grignard reagent.

Modern Experimental Protocol (THF Solvent)

Objective: To synthesize this compound using tetrahydrofuran as the solvent.

Materials:

-

Magnesium turnings

-

Chlorobenzene (anhydrous)

-

Tetrahydrofuran (THF), anhydrous

-

Iodine crystal (as initiator)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and an inlet for inert gas. The system is flushed with nitrogen or argon.

-

Magnesium and Solvent: The magnesium turnings are placed in the flask, and anhydrous THF is added to cover the magnesium.

-

Initiation: A small amount of chlorobenzene is added, along with a crystal of iodine. The mixture may be gently warmed to initiate the reaction.

-

Addition: The remaining chlorobenzene, dissolved in anhydrous THF, is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, the mixture is stirred at reflux for a specified period to ensure complete reaction.

Comparative Quantitative Data: Early vs. Modern Methods

| Parameter | Gilman & St. John Method (ca. 1930) | Modern THF Method |

| Solvent | Higher-boiling ethers | Tetrahydrofuran (THF) |

| Reaction Temperature | > 100 °C | ~66 °C (reflux) |

| Atmosphere | Anhydrous (drying tube) | Inert (Nitrogen or Argon) |

| Reaction Time | Several hours | 1-3 hours |

| Typical Yield | 60-80% | > 90% |

Reaction Mechanisms and Pathways

The formation of a Grignard reagent is believed to proceed through a single-electron transfer (SET) mechanism at the surface of the magnesium metal.

Formation of this compound

Caption: Formation of this compound via a SET mechanism.

Experimental Workflow for Synthesis

Caption: A generalized experimental workflow for the synthesis of this compound.

Conclusion

The journey from the initial discovery of Grignard reagents to the reliable synthesis of this compound exemplifies the iterative nature of scientific progress. The initial challenges posed by the inertness of the aryl-chlorine bond spurred innovation in reaction conditions and solvent selection, ultimately broadening the scope and utility of the Grignard reaction. The methods developed by early pioneers like Gilman and St. John, and their subsequent refinement, have solidified the position of this compound as an essential and cost-effective reagent in the arsenal (B13267) of synthetic chemists, with profound impacts on academic research, industrial processes, and the development of novel pharmaceuticals.

References

Theoretical Calculations on Phenylmagnesium Chloride: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study Phenylmagnesium chloride (PhMgCl), a vital Grignard reagent. It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular-level understanding of this organometallic compound. This document outlines common theoretical methods, presents illustrative data, details experimental protocols for synthesis, and visualizes key chemical processes.

Core Concepts in the Theoretical Study of this compound

The theoretical investigation of this compound primarily revolves around understanding its structure, the dynamic equilibria it participates in, and its reaction mechanisms. Due to its high reactivity and complex solution behavior, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool.

1.1. The Schlenk Equilibrium:

In ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether (Et2O), Grignard reagents are not simple monomeric species of the formula RMgX. They exist in a complex equilibrium, known as the Schlenk equilibrium, involving the monomer, a dimer, and disproportionation products: diphenylmagnesium (B1604861) (Ph₂Mg) and magnesium chloride (MgCl₂).[1][2] The position of this equilibrium is significantly influenced by the solvent.[3][4] Computational studies, often on model systems like methylmagnesium chloride, have been instrumental in elucidating the thermodynamics and solvent effects on this equilibrium.[5][6][7][8]

1.2. Solvation and Aggregation:

Solvent molecules play a critical role in stabilizing the magnesium center.[3] Typically, magnesium in Grignard reagents is coordinated by two ether molecules, leading to a more accurate representation of the monomer as PhMgCl(THF)₂.[2] Theoretical studies model this solvation explicitly by including solvent molecules in the calculation or implicitly using continuum solvation models. These studies have shown that solvation energy decreases in the order of MgCl₂ > PhMgCl > Ph₂Mg.

1.3. Reaction Mechanisms:

The addition of this compound to carbonyl compounds is a cornerstone of its synthetic utility. Theoretical calculations have been employed to investigate the reaction pathways, which can be broadly categorized into two main mechanisms: a polar, nucleophilic addition and a single-electron transfer (SET) mechanism. DFT calculations help in mapping the potential energy surface of these reactions, identifying transition states, and calculating activation energies to predict the favored pathway.[9]

Computational Methodologies

A typical workflow for the theoretical study of this compound involves several key computational steps.

2.1. Geometry Optimization: